2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine
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Overview
Description
2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine is an organic compound that features a piperidine ring and a thiophene ring connected by an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Ethanamine Chain: The ethanamine chain can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The thiophene ring contributes to the compound’s electronic properties, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)ethan-1-amine: Lacks the thiophene ring, resulting in different electronic properties and biological activity.
2-(Thiophen-2-yl)ethan-1-amine: Lacks the piperidine ring, affecting its receptor binding and pharmacological profile.
2-(Piperidin-1-yl)-2-(furan-2-yl)ethan-1-amine: Contains a furan ring instead of a thiophene ring, leading to variations in reactivity and applications.
Uniqueness
2-(Piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-amine is unique due to the combination of the piperidine and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in both academic and industrial research.
Properties
IUPAC Name |
2-piperidin-1-yl-2-thiophen-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGNXYLXQMWUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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